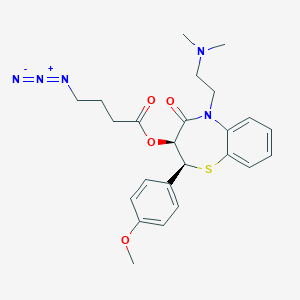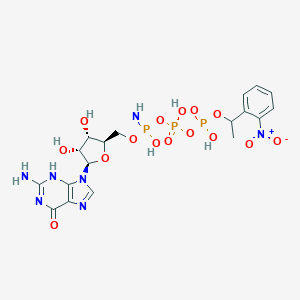
Karnamicin C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotics have been a crucial discovery in the field of medical science to combat bacterial infections. Kanamycin C1 is a type of aminoglycoside antibiotic that is widely used in scientific research.
Wirkmechanismus
Kanamycin C1 works by binding to the 30S subunit of bacterial ribosomes and inhibiting the initiation of protein synthesis. It causes misreading of the genetic code, leading to the production of non-functional or toxic proteins. This ultimately results in bacterial death.
Biochemische Und Physiologische Effekte
Kanamycin C1 has both biochemical and physiological effects on bacterial cells. It disrupts the normal functioning of bacterial ribosomes, leading to the inhibition of protein synthesis. This, in turn, affects the growth and survival of bacterial cells. Kanamycin C1 also causes membrane damage and alters the permeability of bacterial cells, leading to the leakage of cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
Kanamycin C1 has several advantages as a selective agent in lab experiments. It is effective against a wide range of bacterial strains, making it a versatile tool for bacterial selection. It is also stable and easy to use. However, Kanamycin C1 has certain limitations. It can be toxic to eukaryotic cells, making it unsuitable for experiments that involve eukaryotic cells. It can also cause mutations in bacterial strains, leading to the development of antibiotic resistance.
Zukünftige Richtungen
There are several future directions for the use of Kanamycin C1 in scientific research. One area of research is the development of new Kanamycin analogs with improved efficacy and reduced toxicity. Another area of research is the use of Kanamycin C1 in combination with other antibiotics to combat antibiotic-resistant bacterial strains. Additionally, the use of Kanamycin C1 in gene editing and gene therapy is an area of active research.
Conclusion:
In conclusion, Kanamycin C1 is a promising antibiotic that has several applications in scientific research. It has a well-defined mechanism of action and is effective against a wide range of bacterial strains. However, it has certain limitations and can be toxic to eukaryotic cells. Further research is needed to explore its potential in new areas such as gene editing and gene therapy.
Synthesemethoden
Kanamycin C1 is derived from the bacterium Streptomyces kanamyceticus. The synthesis of Kanamycin C1 involves the fermentation of S. kanamyceticus in a nutrient-rich medium. The fermentation process is followed by extraction, purification, and crystallization to obtain pure Kanamycin C1.
Wissenschaftliche Forschungsanwendungen
Kanamycin C1 is widely used in scientific research as a selective agent for the selection and maintenance of bacterial strains that carry the Kanamycin resistance gene. It is also used as a tool to study the mechanisms of bacterial protein synthesis. Kanamycin C1 is used in various research fields such as molecular biology, genetics, and microbiology.
Eigenschaften
CAS-Nummer |
122535-54-0 |
|---|---|
Produktname |
Karnamicin C1 |
Molekularformel |
C16H21N3O5S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-hydroxy-6-[2-(3-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O5S/c1-4-8(20)5-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22) |
InChI-Schlüssel |
VTRWURYQXOBAMJ-UHFFFAOYSA-N |
SMILES |
CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Kanonische SMILES |
CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















